molecular formula C10H8Cl2F2O3 B1410097 Methyl 2,4-dichloro-5-(difluoromethoxy)phenylacetate CAS No. 1806328-98-2

Methyl 2,4-dichloro-5-(difluoromethoxy)phenylacetate

Cat. No. B1410097
CAS RN: 1806328-98-2
M. Wt: 285.07 g/mol
InChI Key: MGRKVOSWALCCMH-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-5-(difluoromethoxy)phenylacetate, or MDDFP, is a synthetic compound that has been studied for its application in scientific research. It is a colorless, odorless, and relatively non-toxic compound with a molecular formula of C9H7Cl2F2O3. MDDFP is a member of the organofluorine family of compounds, which are characterized by the presence of a fluorine atom in their molecular structure. MDDFP has been studied for its potential application in a variety of scientific research fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Environmental Behavior and Toxicology

  • Studies on the toxicity and behavior of 2,4-D herbicides in the environment have highlighted their widespread use in agriculture for controlling weeds. The environmental presence of 2,4-D has raised concerns due to its toxic effects on non-target organisms, including aquatic species, and its potential for creating resistance or tolerance in plants. Research suggests a focus on molecular biology, specifically gene expression, and the assessment of exposure in human or other vertebrate bioindicators for future studies (Zuanazzi, Ghisi, & Oliveira, 2020; Islam et al., 2017).

Sorption and Environmental Fate

  • Research into the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals has shown that soil organic matter and iron oxides are significant sorbents. The review suggests that understanding the soil parameters such as pH, organic carbon content, and extractable iron can help rationalize 2,4-D sorption (Werner, Garratt, & Pigott, 2012).

Microbial Degradation and Environmental Impact

  • A review focusing on the role of microorganisms in the degradation of 2,4-D and its degradation metabolite, 2,4-dichlorophenol (2,4-DCP), highlights the importance of microbial remediation processes. These processes are crucial for preventing environmental pollution and safeguarding public health from the indiscriminate use of pesticides like 2,4-D (Magnoli et al., 2020).

Biomonitoring and Risk Assessment

  • Extensive studies have been conducted on the exposure of the general population, farm applicators, and their families to 2,4-D, utilizing urinary concentrations to draw conclusions regarding the margin of safety for 2,4-D exposures. These studies suggest that current exposures are below the exposure guidance values, indicating a level of safety in the use of 2,4-D under current regulatory practices (Aylward et al., 2009).

properties

IUPAC Name

methyl 2-[2,4-dichloro-5-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-16-9(15)3-5-2-8(17-10(13)14)7(12)4-6(5)11/h2,4,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRKVOSWALCCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601162932
Record name Benzeneacetic acid, 2,4-dichloro-5-(difluoromethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1806328-98-2
Record name Benzeneacetic acid, 2,4-dichloro-5-(difluoromethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806328-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2,4-dichloro-5-(difluoromethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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